METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE
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Overview
Description
Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by its unique structure, which includes a chromenyl moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydro-2H-chromen-3-ylcarbonyl chloride with 4,5-dimethoxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-chromen-2-one: A simpler chromenyl derivative with similar structural features.
4-Hydroxycoumarin: A related compound with anticoagulant properties.
Warfarin: A well-known anticoagulant with a similar chromenyl structure.
Uniqueness
Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-7,9-10,13H,8,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZYBQKIDFDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3OC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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